molecular formula C13H9ClO2 B1585678 2-(3-chlorophenyl)benzoic Acid CAS No. 73178-79-7

2-(3-chlorophenyl)benzoic Acid

Cat. No.: B1585678
CAS No.: 73178-79-7
M. Wt: 232.66 g/mol
InChI Key: XOBLGZILIGYWAM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzoic Acid is an organic compound with the molecular formula C13H9ClO2 It is a derivative of benzoic acid where a chlorine atom is substituted at the meta position of the phenyl ring attached to the benzoic acid core

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Compounds with similar structures have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 2-(3-chlorophenyl)benzoic Acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that the compound can undergo reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . These reactions could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of room temperature and a purity of 97%

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)benzoic Acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-chlorobenzoylbenzoic acid.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Various substituted benzoic acids.

    Reduction: 2-(3-Chlorophenyl)benzyl alcohol or 2-(3-Chlorophenyl)benzaldehyde.

    Oxidation: More oxidized derivatives of the benzoic acid.

Scientific Research Applications

2-(3-Chlorophenyl)benzoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Similar structure but with the chlorine atom directly attached to the benzoic acid ring.

    3-Chlorobenzoic Acid: Chlorine atom at the meta position but without the additional phenyl ring.

    4-Chlorobenzoic Acid: Chlorine atom at the para position.

Uniqueness: 2-(3-Chlorophenyl)benzoic Acid is unique due to the presence of both a chlorinated phenyl ring and a benzoic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLGZILIGYWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373887
Record name 2-(3-chlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73178-79-7
Record name 2-(3-chlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73178-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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